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Compound of Interest

Compound Name: 2,4,6,8-Decatetraenoic acid

Cat. No.: B105328 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and

potential biological properties of decatetraenoic acids. This document is intended to serve as a

valuable resource for researchers, scientists, and professionals involved in drug development

and lipidomics.

Introduction to Decatetraenoic Acids
Decatetraenoic acids are a group of polyunsaturated fatty acids (PUFAs) with a 10-carbon

backbone containing four double bonds. Their chemical formula is C₁₀H₁₂O₂. The arrangement

of these double bonds gives rise to numerous isomers, each with potentially unique chemical

and physical characteristics. The conjugated system of double bonds in many of these isomers

is a key feature, influencing their spectral properties and reactivity. One of the most studied

isomers is (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid, which serves as a model for

understanding the properties of conjugated fatty acids.[1][2] These compounds are of interest

for their potential roles in various biological processes and as building blocks in chemical

synthesis.[3]
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The physical and chemical properties of decatetraenoic acids are largely dictated by their

specific isomeric structure. The all-trans isomer, (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoic acid, is

a golden to brown powder.[3]

Quantitative Physical Properties
The following table summarizes the available quantitative data for (2E,4E,6E,8E)-deca-2,4,6,8-

tetraenoic acid. Data for other isomers is currently limited in the scientific literature.

Property Value Source

Molecular Formula C₁₀H₁₂O₂ [3]

Molecular Weight 164.2 g/mol [3]

Melting Point 225-226 °C [3][4]

Boiling Point 329.2 °C at 760 mmHg [3]

Density 1.009 g/cm³ [3]

Flash Point 233 °C [3]

Vapor Pressure 3.54E-05 mmHg at 25°C [3]

Refractive Index 1.528 [3]

Spectral Properties
The extensive conjugation in many decatetraenoic acid isomers gives rise to characteristic

spectral features.

UV-Visible Spectroscopy: Conjugated polyenes exhibit strong absorption in the UV-visible

region. The λmax (wavelength of maximum absorbance) is dependent on the extent of

conjugation; longer conjugated systems absorb at longer wavelengths.[4][5] For a tetraene

system like that in decatetraenoic acid, the λmax is expected to be in the UV region, likely

shifting towards the visible spectrum with increasing conjugation.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The protons on the double bonds (vinylic protons) of decatetraenoic acids are

expected to resonate in the downfield region of the spectrum, typically between 5.0 and

7.5 ppm. The exact chemical shifts and coupling constants are highly dependent on the

stereochemistry (E/Z) of the double bonds. Allylic protons generally appear between 2.0

and 3.0 ppm. The terminal methyl group protons will be the most upfield.

¹³C NMR: The sp² hybridized carbons of the double bonds will have characteristic

chemical shifts in the range of 100-150 ppm. The carbonyl carbon of the carboxylic acid

will be significantly downfield, typically between 170 and 185 ppm.[6]

Mass Spectrometry: The fragmentation pattern of decatetraenoic acids in mass spectrometry

is influenced by the position and stereochemistry of the double bonds. Common

fragmentation patterns for fatty acids involve cleavages adjacent to the double bonds and

rearrangements like the McLafferty rearrangement for radical cations.[7] Derivatization to

form esters, such as fatty acid methyl esters (FAMEs), is a common technique to improve

volatility and produce characteristic fragmentation patterns for GC-MS analysis.[8][9]

Experimental Protocols
This section details methodologies for the characterization and analysis of decatetraenoic

acids.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis of Fatty Acids
GC-MS is a powerful technique for the separation and identification of fatty acids. Due to their

low volatility, derivatization is a critical step.[8]

Protocol: Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis

This protocol is adapted from established methods for fatty acid analysis.[9][10][11]

Lipid Extraction:

For biological samples, extract total lipids using a chloroform:methanol (2:1, v/v) mixture.

[11]
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Homogenize the sample with the solvent mixture and filter.

Collect the chloroform layer containing the lipids.

Evaporate the solvent under a stream of nitrogen.

Transesterification:

To the dried lipid extract, add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

Add 3 mL of 0.6 M HCl in methanol.

Heat the mixture at 85°C for 1 hour in a sealed tube.[10]

Cool the reaction mixture to room temperature.

Extraction of FAMEs:

Add 3 mL of HPLC-grade hexane and vortex thoroughly.

Centrifuge to separate the phases.

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS

analysis.[10]

GC-MS Analysis:

Inject 1 µL of the FAMEs solution into the GC-MS system.

Use a suitable capillary column (e.g., Elite-5MS).[10]

Employ a temperature program to separate the FAMEs, for example: initial temperature of

50°C for 0.5 min, ramp to 194°C at 30°C/min, hold for 3.5 min, then ramp to 240°C at

5°C/min and hold for 10 min.[10]

The mass spectrometer can be operated in electron ionization (EI) mode, scanning a

mass range of 50-400 m/z.[10]
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GC-MS workflow for fatty acid analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for characterizing conjugated systems.

Protocol: UV-Vis Spectroscopic Analysis

Sample Preparation:

Dissolve a precisely weighed amount of the decatetraenoic acid isomer in a UV-

transparent solvent, such as ethanol or hexane.

Prepare a series of dilutions to determine the molar absorptivity.

Spectrophotometer Setup:

Use a dual-beam UV-Vis spectrophotometer.

Use the pure solvent as a blank to zero the instrument.

Data Acquisition:

Scan a wavelength range appropriate for conjugated polyenes, typically from 200 nm to

400 nm.

Identify the wavelength of maximum absorbance (λmax).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b105328?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Analysis

Dissolve Sample
in UV-transparent solvent

Prepare Serial Dilutions

Blank with Solvent

Scan UV-Vis Spectrum
(200-400 nm)

Identify λmax

 

Polyunsaturated Fatty Acid
(e.g., Decatetraenoic Acid)

Lipoxygenase (LOX)

Hydroperoxy Fatty Acid

Dioxygenation

Leukotrienes

Further Metabolism

Inflammatory Response

Nucleus

Decatetraenoic Acid
(or metabolite) PPARLigand Binding

RXR

Heterodimerization

PPRE
(in target gene promoter)

Binding Target Gene Expression
(Lipid Metabolism,

Inflammation)

Transcription Regulation

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b105328?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105328?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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